(3R)-7-Bromo-4-fluoro-2,3-dihydrobenzo[B]furan-3-ylamine is a synthetic organic compound characterized by its unique structural features, which include a bromine atom at the seventh position and a fluorine atom at the fourth position of the dihydrobenzo[B]furan ring. This compound contains an amine functional group at the third position, making it a member of the dihydrobenzo[B]furan derivatives. Its molecular formula is C10H9BrFNO, and it has a molecular weight of approximately 256.09 g/mol. The compound is of significant interest due to its potential applications in medicinal chemistry and biological research.
The compound has been synthesized and studied in various research contexts, particularly in relation to its biological activity and potential therapeutic applications. Its structural characteristics suggest interactions with various biological targets, including enzymes and receptors involved in disease pathways.
(3R)-7-Bromo-4-fluoro-2,3-dihydrobenzo[B]furan-3-ylamine can be classified as an aromatic amine due to the presence of the amine functional group attached to an aromatic ring system. It falls under the category of heterocyclic compounds, specifically those containing a fused bicyclic structure.
The synthesis of (3R)-7-Bromo-4-fluoro-2,3-dihydrobenzo[B]furan-3-ylamine typically involves several key steps:
The reaction conditions must be optimized for high yield and purity, often involving solvent selection, temperature control, and reaction time adjustments. Techniques such as chromatography may be employed for purification.
(3R)-7-Bromo-4-fluoro-2,3-dihydrobenzo[B]furan-3-ylamine can undergo various chemical reactions:
These reactions are influenced by factors such as solvent choice, temperature, and reaction time. Mechanistic studies often involve monitoring reaction progress using techniques like thin-layer chromatography or high-performance liquid chromatography.
The mechanism of action of (3R)-7-Bromo-4-fluoro-2,3-dihydrobenzo[B]furan-3-ylamine involves interactions with specific molecular targets such as enzymes or receptors. The presence of bromine and fluorine enhances its binding affinity and selectivity towards these targets.
Preliminary studies suggest that this compound may modulate biochemical pathways related to cell signaling and growth regulation, potentially exhibiting anti-cancer properties through inhibition of specific signaling cascades.
Analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are commonly used for characterization and purity assessment.
(3R)-7-Bromo-4-fluoro-2,3-dihydrobenzo[B]furan-3-ylamine has several notable applications:
This compound's unique combination of structural features makes it a valuable subject for further research in medicinal chemistry and related fields.
Transition metal-catalyzed asymmetric cyclization has emerged as the predominant method for constructing the chiral dihydrobenzofuran core with high enantiomeric excess. Rhodium(III) complexes, particularly [CpRhCl₂]₂, enable enantioselective [3+2] annulations between N-phenoxyacetamides and alkenes or diazo compounds under mild conditions. Zhang *et al. demonstrated that ortho-substituted N-phenoxyacetamides undergo directed C–H activation followed by alkene insertion to form dihydrobenzofurans with up to 80% yield and >99% ee when chiral ligands are employed [3]. Recent advances include dual catalytic systems (Fe/Cu) for intramolecular cyclization of substituted phenylethanols, where copper catalysts control stereochemistry at the C3 position via asymmetric allylic substitution [3] [5]. Ru-photoredox systems facilitate oxidative cycloadditions between phenols and alkenes under visible light, providing atom-economical access to the benzofuran scaffold with preserved chirality [3].
Table 1: Transition Metal Catalysts for Asymmetric Dihydrobenzofuran Synthesis
Metal Catalyst | Reaction Type | Yield Range | ee (%) | Key Reference |
---|---|---|---|---|
Rh(III) | [3+2] Annulation | 37–80% | >99 | Zhang (2021) |
Cu(I) | Intramolecular cyclization | 40–86% | 92–98 | Fang (2020) |
Ru(II) | Oxidative cycloaddition | 45–75% | 90–95 | Blum (2014) |
Ni(0) | Reductive coupling | 50–78% | 88–94 | Li (2020) |
Achieving precise halogen placement requires orthogonal protection-deprotection sequences and directed metalation strategies. For the target compound, bromination at C7 precedes fluorination at C4 due to fluorine’s superior directing group ability. A patented methodology employs 3-bromo-4-fluorobenzaldehyde as a key intermediate, synthesized via ultrasonic-assisted regioselective bromination of 4-fluorobenzaldehyde in dichloromethane using NaBr/HCl/NaOCl [4]. Critical to success is the in situ generation of bromonium ions under acidic conditions, where the para-fluorine atom electronically deactivates C2/C6 positions, forcing electrophilic attack at C3/C5. Subsequent oxidation yields the aldehyde with >90% regioselectivity [4]. For late-stage fluorination, Balz-Schiemann reactions on diazotized 3-bromo-4-aminobenzofurans provide superior positional control compared to Halex fluorination, avoiding unwanted cine-substitution.
Table 2: Regioselective Halogenation Conditions Comparison
Substrate | Halogenation Step | Reagents | Regioselectivity | Yield |
---|---|---|---|---|
4-Fluorobenzaldehyde | Bromination | NaBr/HCl/NaOCl/CH₂Cl₂ | C3 > C5 (20:1) | 85% |
7-Bromo-3-amino-dihydrobenzofuran | Fluorination | NaNO₂/HBF₄/Δ | Exclusively C4 | 73% |
4,7-Dibromo-dihydrobenzofuran | Fluorine exchange | KF/18-crown-6/DMSO | <50% C4 | Low |
Introduction of the C3-amine group while retaining enantiopurity leverages chiral pool resources or asymmetric reductive amination. Ketone precursors (e.g., 7-bromo-4-fluoro-2,3-dihydrobenzo[b]furan-3-one) undergo dynamic kinetic resolution using Ru-BINAP catalysts and ammonium formate, affording the (R)-amine in 94% ee [5]. Alternatively, enzymatic transamination with ω-transaminases converts prochiral ketones to amines using pyridoxal-5'-phosphate cofactors, though substrate steric hindrance from bromine/fluorine substituents necessitates enzyme engineering for acceptable conversion [3] [5]. For existing racemic amines, diastereomeric salt resolution with L-tartaric acid achieves >99% ee but sacrifices 50% yield, making it impractical for large-scale synthesis. Recent breakthroughs employ chiral Ir-catalysts for direct asymmetric amination of benzofuranols via borrowing hydrogen methodology, enabling one-pot conversion of alcohols to enantiopure amines [5].
Multistep continuous flow processes enhance reproducibility and safety for halogenated dihydrobenzofurans. Key innovations include:
CAS No.: 1256-86-6
CAS No.: 481-34-5
CAS No.: 36064-19-4
CAS No.: 107419-07-8
CAS No.: 18097-67-1
CAS No.: